Cas no 1179359-86-4 (6-(3-Fluorophenyl)picolinimidamide hydrochloride)
6-(3-Fluorophenyl)picolinimidamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 6-(3-Fluorophenyl)picolinimidamide hydrochloride
- 6-(3-fluorophenyl)pyridine-2-carboximidamide,hydrochloride
- 1179359-86-4
- 6-(3-Fluorophenyl)pyridine-2-carboximidamide--hydrogen chloride (1/1)
- AKOS015849096
- DTXSID30704342
- DB-359164
- 6-(3-FLUOROPHENYL)PYRIDINE-2-CARBOXIMIDAMIDE HYDROCHLORIDE
- 6-(3-Fluorophenyl)picolinimidamidehydrochloride
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- Inchi: 1S/C12H10FN3.ClH/c13-9-4-1-3-8(7-9)10-5-2-6-11(16-10)12(14)15;/h1-7H,(H3,14,15);1H
- InChI Key: ZGQFIIXWECCXBB-UHFFFAOYSA-N
- SMILES: Cl.FC1=CC=CC(=C1)C1C=CC=C(C(=N)N)N=1
Computed Properties
- Exact Mass: 251.0625532g/mol
- Monoisotopic Mass: 251.0625532g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.8Ų
6-(3-Fluorophenyl)picolinimidamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019113121-1g |
6-(3-Fluorophenyl)picolinimidamide hydrochloride |
1179359-86-4 | 95% | 1g |
$598.40 | 2023-09-04 | |
| Chemenu | CM109692-1g |
6-(3-Fluorophenyl)picolinimidamide hydrochloride |
1179359-86-4 | 95% | 1g |
$632 | 2021-08-06 | |
| Chemenu | CM109692-1g |
6-(3-Fluorophenyl)picolinimidamide hydrochloride |
1179359-86-4 | 95% | 1g |
$616 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759091-1g |
6-(3-Fluorophenyl)picolinimidamide hydrochloride |
1179359-86-4 | 98% | 1g |
¥4704.00 | 2024-08-09 |
6-(3-Fluorophenyl)picolinimidamide hydrochloride Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 6-(3-Fluorophenyl)picolinimidamide hydrochloride
Introduction to 6-(3-Fluorophenyl)picolinimidamide hydrochloride (CAS No. 1179359-86-4)
6-(3-Fluorophenyl)picolinimidamide hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1179359-86-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of picolinimidamide derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl substituent in its molecular structure enhances its pharmacological properties, making it a promising candidate for further investigation in medicinal chemistry.
The chemical structure of 6-(3-Fluorophenyl)picolinimidamide hydrochloride consists of a picolinimide core linked to a fluorinated aromatic ring. This configuration imparts unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The fluorine atom in the 3-fluorophenyl group contributes to the compound's lipophilicity and metabolic stability, factors that are often crucial for drug efficacy and bioavailability.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced binding affinity and selectivity towards biological receptors. Studies have demonstrated that the introduction of fluorine atoms can modulate the pharmacokinetic profile of molecules, leading to improved drug performance. The fluorophenyl moiety in 6-(3-Fluorophenyl)picolinimidamide hydrochloride is expected to play a pivotal role in its interaction with target proteins, potentially enhancing its therapeutic potential.
Pharmaceutical research has shown that picolinimidamide derivatives exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The structural features of 6-(3-Fluorophenyl)picolinimidamide hydrochloride suggest that it may possess similar properties, making it a valuable scaffold for drug discovery. Current studies are focusing on elucidating its mechanism of action and exploring its potential in treating various diseases.
The synthesis of 6-(3-Fluorophenyl)picolinimidamide hydrochloride involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the fluorophenyl group efficiently. These synthetic approaches are critical for producing compounds with high chemical integrity, which is essential for subsequent biological evaluation.
One of the key advantages of using 6-(3-Fluorophenyl)picolinimidamide hydrochloride in drug development is its versatility as a molecular probe. Researchers can modify its structure to explore different pharmacological pathways and identify novel therapeutic targets. The compound's ability to serve as a versatile building block makes it an attractive candidate for designing next-generation pharmaceuticals.
The pharmacological evaluation of 6-(3-Fluorophenyl)picolinimidamide hydrochloride has revealed promising results in preclinical studies. Initial experiments have shown that it exhibits moderate potency against certain disease-related proteins, suggesting its potential as an investigational drug. Further research is needed to optimize its pharmacokinetic properties and assess its safety profile in vivo.
Advances in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting wet-lab experiments. Molecular docking simulations have been used to model the interaction between 6-(3-Fluorophenyl)picolinimidamide hydrochloride and target enzymes, providing insights into its binding mode and affinity. These computational studies have helped guide the design of more effective derivatives.
The regulatory landscape for new drug candidates requires stringent evaluation to ensure safety and efficacy before human clinical trials can commence. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for assessing the pharmacological properties of novel compounds like 6-(3-Fluorophenyl)picolinimidamide hydrochloride. Compliance with these regulations is essential for advancing this compound through the drug development pipeline.
In conclusion, 6-(3-Fluorophenyl)picolinimidamide hydrochloride (CAS No. 1179359-86-4) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. The presence of a fluorophenyl substituent enhances its pharmacological properties, making it a promising candidate for further investigation. Ongoing research aims to fully elucidate its mechanism of action and explore its potential in treating various diseases.
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